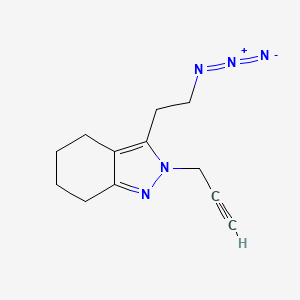

3-(2-azidoethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole

Vue d'ensemble

Description

3-(2-azidoethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole, also known as ATA, is a novel compound that has been widely studied for its potential applications in the fields of medicine and biochemistry. ATA is an azide-containing heterocyclic compound that is derived from indazole, a five-membered ring with a nitrogen atom at the 3-position of the ring. ATA has been studied for its potential to act as a substrate for enzymes involved in the synthesis of proteins and fatty acids, as well as its ability to serve as a fluorescent label for imaging and tracking proteins and other biomolecules in living cells. In addition, ATA has been used as a tool to study the mechanism of action of various drugs, and has been suggested as a potential therapeutic agent for a variety of diseases.

Applications De Recherche Scientifique

Microwave-Assisted Synthesis of Indazole Derivatives

A study by Polo et al. (2016) demonstrated an efficient microwave-assisted synthesis method for tetrahydroindazoles, offering improved yields and shortened reaction times. This green synthesis approach is noteworthy for producing substituted tetrahydroindazole derivatives with potential antioxidant activity, evaluated using DPPH and ABTS assays. The study emphasizes the versatility of indazole scaffolds in creating compounds with moderate to significant biological activities (Polo et al., 2016).

Indazole Derivatives as Paddy Field Herbicides

Research by Hwang et al. (2005) developed 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives with herbicidal activities. These compounds exhibited potent activity against annual weeds in paddy fields, demonstrating the chemical diversity and application of indazole derivatives beyond pharmaceuticals into agrochemicals (Hwang et al., 2005).

Antibacterial and Antifungal Properties of Indazole Scaffold

A comprehensive study highlighted the antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive properties of indazole and its derivatives. Indazoles' capability to act against various microbial strains including bacteria and fungi underlines their potential in developing new therapeutic agents (Panda et al., 2022).

Synthesis and Antimicrobial Evaluation of Indazolyl-Thiazole Derivatives

Gautam et al. (2018) reported on the acid-catalyzed stereoselective synthesis of new indazolyl-thiazole derivatives, showcasing their antimicrobial activities. This synthesis pathway not only expands the chemical diversity of indazole-based compounds but also their applicability in addressing microbial resistance (Gautam et al., 2018).

Palladium-Catalyzed Domino Reaction for Synthesis of 2H-Indazoles

A novel approach for the synthesis of 2H-indazoles via a palladium-catalyzed domino reaction was developed, emphasizing indazoles' crucial role in drug discovery due to their structural similarity to indoles and benzimidazoles. This method addresses the need for efficient and selective synthesis techniques for N-substituted indazoles (Halland et al., 2009).

Propriétés

IUPAC Name |

3-(2-azidoethyl)-2-prop-2-ynyl-4,5,6,7-tetrahydroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-9-17-12(7-8-14-16-13)10-5-3-4-6-11(10)15-17/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDQNQFRXGFUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C2CCCCC2=N1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-azidoethyl)-2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479652.png)

![Methyl 2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1479653.png)

![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1479654.png)

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1479656.png)

![3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479659.png)

![3-(2-Azidoethyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479663.png)

![3-(2-Azidoethyl)-2-isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479665.png)

![2-(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1479666.png)

![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1479667.png)

![Methyl 2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1479668.png)

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479671.png)

![1-(Prop-2-yn-1-yl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479672.png)